3-Methyl-4,5,6,7-tetrahydro-1H-indole
Overview
Description
“3-Methyl-4,5,6,7-tetrahydro-1H-indole” is a chemical compound . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . A conventional method from cyclic β-keto esters has been used to synthesize a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the indole structure, which is a significant heterocyclic system .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of indole chemistry. Indoles, both natural and synthetic, show various biologically vital properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and other related properties .Scientific Research Applications
Synthesis and Chemical Properties
Alkylation and Protective Groups : 3-Methyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied for their alkylation properties. The use of bromoesters and benzenesulfonyl as a nitrogen protecting group is a notable example of this application (Masaguer, Ravina, & Fueyo, 1992).
Synthesis of Constrained Tryptophan Derivatives : This compound has been used in the synthesis of novel tryptophan analogues, which are important in peptide and peptoid conformation studies. These derivatives are designed to limit conformational flexibility, important in biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Biochemistry and Medicinal Chemistry
Sirtuin Inhibition : Tetrahydroindoles, including this compound derivatives, have been identified as potential inhibitors of sirtuins, enzymes implicated in aging and metabolism. These compounds are explored for their therapeutic potential in various diseases (Vojacek et al., 2019).
Preparation of Tagged and Carrier-Linked Auxin : Derivatives of this compound have been used in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, an important plant hormone and human metabolite. This application highlights its importance in agricultural and medical research (Ilić et al., 2005).
Material Science and Photophysical Studies
Photodynamic Therapy and Material Chemistry : The electron-donating nature and rich photo-excited state of indole derivatives, including this compound, make them suitable for applications in advanced materials chemistry, such as in photodynamic therapy (Ayari et al., 2020).
Fluorescence Probes and Sensitivity to Anions : New indole derivatives synthesized from this compound have shown significant spectral changes in fluorescence emission upon interaction with fluoride ions, indicating their potential as fluorescent probes in analytical chemistry (Pereira et al., 2010).
Future Directions
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQZBFWQRZNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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